2-(2-(Methylamino)propyl)benzofuran hydrochloride
Overview
Description
2-(2-(Methylamino)propyl)benzofuran hydrochloride, commonly known as MAPB-HCl, is a research chemical that belongs to the benzofuran class. It is a psychoactive substance that has been gaining popularity among researchers due to its potential therapeutic effects.
Scientific Research Applications
Synthesis and Molecular Docking
- Benzofuran compounds are frequently found in natural products and serve as effective chelating agents. They have been used in the synthesis of various derivatives, including those with potential antituberculosis activities. For instance, 1-Benzofuran-2-carbohydrazide derivatives have shown promise in this field (Thorat et al., 2016).
Sigma Receptor Ligands
- Novel benzofuran-2-carboxamide ligands, synthesized for selectivity towards sigma receptors, demonstrate high affinity at the sigma-1 receptor. These compounds, such as the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, offer insights into the development of selective ligands for neurological studies (Marriott et al., 2012).
Inhibitory Activities
- A series of 2-substituted benzofuran hydroxyamic acids have been synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase inhibitory activities. These compounds have shown potential as potent inhibitors, offering insights into anti-inflammatory drug development (Ohemeng et al., 1994).
β-Amyloid Aggregation Inhibition
- 2-(4-hydroxyphenyl)benzofurans have been synthesized and applied as inhibitors of β-amyloid aggregation, a key factor in Alzheimer's disease. This demonstrates their potential application in treating neurodegenerative disorders (Choi et al., 2004).
Anti-inflammatory, Analgesic, and Antipyretic Agents
- Benzofuran-2-carboxamides have been synthesized and tested for their anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited significant activities, indicating their potential in pharmacological applications (Xie et al., 2014).
Antioxidant and Antibacterial Properties
- Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have shown good chelating ability and scavenging activity for free radicals. Their antibacterial properties against various bacterial strains further demonstrate their potential in medical applications (Shankerrao et al., 2013).
properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDMUZZETVRTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Methylamino)propyl)benzofuran hydrochloride | |
CAS RN |
100389-74-0 | |
Record name | 2-(2-(Methylamino)propyl)benzofuran hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100389740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036407P68N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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